4-Methyl-2-(thiophen-2-yl)piperidine
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Overview
Description
4-Methyl-2-(thiophen-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a methyl group and a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both piperidine and thiophene moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(thiophen-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenylacetonitrile with methylamine under basic conditions, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes nitration, reduction, and cyclization steps, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Various substituted piperidines.
Substitution: Halogenated thiophene derivatives or alkylated piperidines.
Scientific Research Applications
4-Methyl-2-(thiophen-2-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Methyl-2-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Thiophene derivatives: Such as 2-thiophenylpiperidine and 3-thiophenylpiperidine.
Piperidine derivatives: Such as 4-methylpiperidine and 2-methylpiperidine.
Uniqueness: 4-Methyl-2-(thiophen-2-yl)piperidine is unique due to the combination of the thiophene and piperidine rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15NS |
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Molecular Weight |
181.30 g/mol |
IUPAC Name |
4-methyl-2-thiophen-2-ylpiperidine |
InChI |
InChI=1S/C10H15NS/c1-8-4-5-11-9(7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 |
InChI Key |
YMRMSJJQIOYLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C2=CC=CS2 |
Origin of Product |
United States |
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